molecular formula C16H15Cl3N2O2S B2907633 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine CAS No. 325813-75-0

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Cat. No.: B2907633
CAS No.: 325813-75-0
M. Wt: 405.72
InChI Key: JFBHQXDJXYQQHC-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 2,4,5-trichlorobenzenesulfonyl group. The molecular formula of this compound is C17H14Cl3N2O2S, and it has a molecular weight of 473.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-phenylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,5-Trichlorobenzenesulfonyl)-4-(3-trifluoromethylphenyl)piperazine
  • 2,4,5-Trichlorobenzenesulfonyl chloride
  • 1-Phenylpiperazine

Uniqueness

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trichlorobenzenesulfonyl group enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

1-phenyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O2S/c17-13-10-15(19)16(11-14(13)18)24(22,23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBHQXDJXYQQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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